molecular formula C28H42O6 B1664839 Ambruticin CAS No. 58857-02-6

Ambruticin

Cat. No. B1664839
CAS RN: 58857-02-6
M. Wt: 474.6 g/mol
InChI Key: TYIXBSJXUFTELJ-LQJOTGEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambruticin is a natural polyketide isolated from the myxobacteria Sorangium cellulosum with antifungal activity. Ambruticin interferes with the osmoregulatory system by activating fungal high osmolarity glycerol (HOG) pathway. This results in an accumulation of intracellular glycerol, which in turn causes water influx and swelling of the cell. This ultimately leads to cellular leakage and cell death.

Scientific Research Applications

Antifungal Activity

Ambruticin has demonstrated significant antifungal activity. Studies reveal its effectiveness against a variety of fungal infections, including dimorphic and filamentous fungi. For example, it has shown high activity against dermatophytic fungi, Histoplasma capsulatum, and Blastomyces dermatitidis, with minimal inhibitory concentrations for some strains being remarkably low (Ringel, 1978). Additionally, ambruticin S and its analogs have been effective in treating murine coccidioidal infection (Shubitz et al., 2006), and also in a murine model of invasive pulmonary aspergillosis (Chiang et al., 2006).

Mechanism of Action

Ambruticin targets the HOG pathway, a critical osmotic stress control pathway in fungi. This mechanism is achieved by affecting Hik1, a group III histidine kinase, disrupting the osmoregulatory system of the fungi (Vetcher et al., 2007). Another study also points out that ambruticin induces cellular leakage and cell death by affecting the yeast's osmoregulatory system (Knauth & Reichenbach, 2000).

Synthetic Studies

Research has been focused on the synthesis and modification of ambruticin to explore its full pharmacological potential. Studies include the total synthesis of ambruticin J and exploration of its structural elements (Bowen et al., 2021), and the synthesis of enantiomerically pure vinylcyclopropylboronic esters relevant to ambruticin chemistry (García et al., 2003).

Biosynthesis and Genetic Studies

The biosynthesis of ambruticin involves complex pathways with non-canonical enzymatic transformations. Analysis of gene clusters in Sorangium cellulosum, the producing organism, provides insights into these mechanisms (Julien et al., 2006). Additionally, the study of chemical modifications of ambruticin has shed light on its structure-activity relationships (Connor & von Strandtmann, 1979).

properties

CAS RN

58857-02-6

Product Name

Ambruticin

Molecular Formula

C28H42O6

Molecular Weight

474.6 g/mol

IUPAC Name

2-[(2S,4S,5R,6S)-6-[(E)-2-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid

InChI

InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+/t16-,19-,20+,21+,22+,23+,24-,25-,26+,28-/m1/s1

InChI Key

TYIXBSJXUFTELJ-LQJOTGEPSA-N

Isomeric SMILES

CC[C@@H]1C(=CC[C@@H](O1)/C(=C/[C@H](C)/C=C/[C@H]2[C@H]([C@@H]2/C=C/[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)O)O)O)C)/C)C

SMILES

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C

Canonical SMILES

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

67999-78-4 (hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ambruticin
ambruticin, sodium salt
W7783

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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